molecular formula C17H26ClNO5 B4041258 N-(sec-butyl)-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate

N-(sec-butyl)-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate

Cat. No.: B4041258
M. Wt: 359.8 g/mol
InChI Key: YNVQGWWYWANXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate is a useful research compound. Its molecular formula is C17H26ClNO5 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.1499506 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biosensor Development

The study by Fernandes et al. (2009) highlights the construction of a biosensor for chlorogenic acid determination, using ionic liquids and nanoparticles. The biosensor, incorporating polyphenol oxidase, was effective in determining chlorogenic acid in coffee samples. This suggests that N-(sec-butyl)-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate could be explored in biosensor development for specific analyte detection due to its structural uniqueness and potential for interaction with biological molecules (Fernandes et al., 2009).

Organic Synthesis and Chemical Characterization

You-lin Huang (2007) presented a synthetic route to 5-bromo-3-sec-butyl-6-methyluracil, starting from sec-butylamine, demonstrating the versatility of sec-butylamine derivatives in organic synthesis. This study underscores the importance of such compounds in synthesizing novel organic molecules, which can have applications ranging from pharmaceuticals to materials science (Huang You-lin, 2007).

Environmental Chemistry and Toxicology

The work by Kintz (1997) on the excretion of MBDB and BDB highlights the importance of understanding the metabolic pathways and environmental fate of organic compounds. While focused on specific substances, this research points to the broader need for studies on the environmental impact and degradation of complex organics, including those similar to this compound (Kintz, 1997).

Catalysis and Material Science

The investigation into mesoporous nitrogen-doped carbon by Fellinger et al. (2012) for electrocatalytic synthesis of hydrogen peroxide showcases the role of nitrogen-doped materials in catalysis. This suggests potential research applications for this compound in catalysis or as a precursor for doped carbon materials, given its nitrogen content and complex structure (Fellinger et al., 2012).

Properties

IUPAC Name

N-butan-2-yl-4-(4-chloro-2-methylphenoxy)butan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO.C2H2O4/c1-4-13(3)17-9-5-6-10-18-15-8-7-14(16)11-12(15)2;3-1(4)2(5)6/h7-8,11,13,17H,4-6,9-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVQGWWYWANXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCCOC1=C(C=C(C=C1)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(sec-butyl)-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate
Reactant of Route 2
N-(sec-butyl)-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate
Reactant of Route 3
N-(sec-butyl)-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate
Reactant of Route 4
N-(sec-butyl)-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate
Reactant of Route 5
N-(sec-butyl)-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate
Reactant of Route 6
N-(sec-butyl)-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.